3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester
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Overview
Description
3-(3,4,5-trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester is a dimethoxybenzene.
Scientific Research Applications
Multidrug Resistance Inhibition
3-(3,4,5-Trimethoxyphenyl)propanoic acid esters have been studied for their role in inhibiting P-glycoprotein-mediated multidrug resistance (MDR). Research has shown that while some modifications in the molecular structure led to a drop in potency, certain isomers maintained high efficacy and potency in this regard (Martelli et al., 2011).
Synthesis and Polymerization Applications
These compounds have also been involved in the synthesis of novel monomers and their subsequent polymerization. In one study, phenyl-trisubstituted propyl 3-(R-phenyl)-2-cyanoacrylates, which included 3-(3,4,5-trimethoxy) variants, were synthesized and showed promising results in the formation of copolymers with potential applications in various fields (Knight et al., 2019).
Synthesis of Novel Compounds and Derivatives
The ester has been used in the synthesis of new compounds and derivatives with potential applications in various scientific fields. For example, research has led to the synthesis of new amide alkaloids and derivatives of N‐phthalimido‐2‐arylepropanoate de pantolactonyle, demonstrating the compound's versatility in organic synthesis (Shan et al., 2012), (Rolland et al., 2000).
Antiradical and Antioxidant Activities
Further research into the compound has included the study of its analogues for antiradical and antioxidant activities. These studies provide insights into the potential health benefits and therapeutic applications of these compounds (LeBlanc et al., 2012).
properties
Product Name |
3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester |
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Molecular Formula |
C22H27NO8 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C22H27NO8/c1-26-16-10-15(11-17(12-16)27-2)23-20(24)13-31-21(25)7-6-14-8-18(28-3)22(30-5)19(9-14)29-4/h8-12H,6-7,13H2,1-5H3,(H,23,24) |
InChI Key |
DVYYGZOSLREYPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)CCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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